N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]norvaline
Description
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDO]PENTANOIC ACID is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with various functional groups to enhance its chemical and biological properties.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-5-14(19(23)24)20-17(21)7-6-12-9-13-11(2)8-18(22)26-16(13)10-15(12)25-3/h8-10,14H,4-7H2,1-3H3,(H,20,21)(H,23,24) |
InChI Key |
XVENMZYTNOZWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=CC2=C(C=C1OC)OC(=O)C=C2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDO]PENTANOIC ACID involves multiple steps, starting from the basic coumarin structure. One common synthetic route includes the following steps:
Synthesis of 7-methoxy-4-methylcoumarin: This can be achieved by reacting 4-methylumbelliferone with methoxybenzaldehyde in the presence of a base such as potassium carbonate.
Formation of the amide linkage: The 7-methoxy-4-methylcoumarin is then reacted with 3-bromopropanoic acid to form the propanamido derivative.
Introduction of the pentanoic acid group: The final step involves the reaction of the propanamido derivative with pentanoic acid under acidic or basic conditions to yield the target compound.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDO]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDO]PENTANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Signal Transduction: The compound can modulate signal transduction pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory diseases and cancer.
Comparison with Similar Compounds
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDO]PENTANOIC ACID can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant that inhibits vitamin K epoxide reductase.
Umbelliferone: A natural coumarin with antioxidant and anti-inflammatory properties.
Scopoletin: Another natural coumarin with antimicrobial and anticancer activities.
The uniqueness of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDO]PENTANOIC ACID lies in its specific structural modifications, which enhance its biological activity and make it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
